Cas no 2287273-46-3 (3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid)
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6748744
- 2287273-46-3
- 3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid
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- Inchi: 1S/C9H10INO4/c1-15-9(14)7-4-6(10)5-11(7)3-2-8(12)13/h4-5H,2-3H2,1H3,(H,12,13)
- InChI Key: GIDXMMNUXKPADW-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)N(C=1)CCC(=O)O
Computed Properties
- Exact Mass: 322.96546g/mol
- Monoisotopic Mass: 322.96546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 68.5Ų
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6748744-0.05g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 0.05g |
$959.0 | 2023-05-29 | ||
| Enamine | EN300-6748744-0.1g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 0.1g |
$1005.0 | 2023-05-29 | ||
| Enamine | EN300-6748744-0.25g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 0.25g |
$1051.0 | 2023-05-29 | ||
| Enamine | EN300-6748744-0.5g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 0.5g |
$1097.0 | 2023-05-29 | ||
| Enamine | EN300-6748744-1.0g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 1g |
$1142.0 | 2023-05-29 | ||
| Enamine | EN300-6748744-2.5g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 2.5g |
$2240.0 | 2023-05-29 | ||
| Enamine | EN300-6748744-5.0g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 5g |
$3313.0 | 2023-05-29 | ||
| Enamine | EN300-6748744-10.0g |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid |
2287273-46-3 | 10g |
$4914.0 | 2023-05-29 |
3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-[4-iodo-2-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid
3-[4-Iodo-2-(Methoxycarbonyl)-1H-Pyrrol-1-yl]propanoic Acid (CAS No. 2287273-46-3): An Emerging Compound in Medicinal Chemistry
3-[4-Iodo-2-(Methoxycarbonyl)-1H-Pyrrol-1-yl]propanoic acid (CAS No. 2287273-46-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of iodinated pyrroles, which have shown promise in various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The iodine substitution at the 4-position of the pyrrole ring imparts significant electronic and steric effects, influencing the compound's reactivity and biological activity. The methoxycarbonyl group at the 2-position adds further complexity to the molecule, enhancing its solubility and stability. The carboxylic acid moiety at the end of the propyl chain provides a functional group that can be readily modified for conjugation with other molecules or for prodrug development.
Recent studies have highlighted the potential of 3-[4-Iodo-2-(Methoxycarbonyl)-1H-Pyrrol-1-yl]propanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses.
In another study, researchers investigated the anti-cancer potential of 3-[4-Iodo-2-(Methoxycarbonyl)-1H-Pyrrol-1-yl]propanoic acid against various cancer cell lines. The results showed that this compound effectively induced apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by activating caspase-dependent pathways. Additionally, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window.
The neuroprotective properties of 3-[4-Iodo-2-(Methoxycarbonyl)-1H-Pyrrol-1-yl]propanoic acid have also been explored. A study published in Neuropharmacology found that this compound protected neurons from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that 3-[4-Iodo-2-(Methoxycarbonyl)-1H-Pyrrol-1-yl]propanoic acid may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The structural versatility of 3-[4-Iodo-2-(Methoxycarbonyl)-1H-Pyrrol-1-yL]propanoic acid has also made it an attractive candidate for drug development. Researchers have synthesized several derivatives by modifying the carboxylic acid group or introducing additional functional groups to enhance its pharmacological properties. For example, esterification of the carboxylic acid group has been shown to improve oral bioavailability and extend the half-life of the compound in vivo.
In conclusion, 3-[4-Iodo-2-(Methoxycarbonyl)\-1H\-\textbf{Pyrrol}\--1\--yl\]propanoic acid (CAS No. 2287273\-46\-3) is a promising compound with a wide range of potential therapeutic applications\. Its unique structural features and biological activities make it an important target for further research and development in medicinal chemistry\. As more studies are conducted, it is likely that this compound will continue to reveal new insights into its mechanisms of action and potential clinical uses\.
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